molecular formula C18H14N2 B1583575 4-(9H-Carbazol-9-yl)aniline CAS No. 52708-37-9

4-(9H-Carbazol-9-yl)aniline

Cat. No. B1583575
CAS RN: 52708-37-9
M. Wt: 258.3 g/mol
InChI Key: DEVUXRBOPYDIDJ-UHFFFAOYSA-N
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Description

“4-(9H-Carbazol-9-yl)aniline” is a chemical compound with the CAS Number: 52708-37-9 . It has a molecular weight of 258.32 and a linear formula of C18H14N2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “4-(9H-Carbazol-9-yl)aniline” and its derivatives has been achieved through Suzuki coupling reactions . This method involves the reaction of boronic acid with aryl halides in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “4-(9H-Carbazol-9-yl)aniline” is represented by the linear formula C18H14N2 . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

“4-(9H-Carbazol-9-yl)aniline” has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .


Physical And Chemical Properties Analysis

“4-(9H-Carbazol-9-yl)aniline” is a solid at room temperature . It has a molecular weight of 258.32 . The compound shows good thermal stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(9H-Carbazol-9-yl)aniline serves as a precursor in synthesizing a variety of chemical compounds. For instance, it is used in the synthesis of 2-(9H-carbazol-1-yl)anilines, which demonstrates high regioselectivity and compatibility with different ketones, but not aldehydes (Noland et al., 2018). It's also a key reactant in the production of various carbazole derivatives, which have wide-ranging applications in pharmaceuticals and material science (Saritha, Annes, & Ramesh, 2021).

Applications in Organic Electronics

  • This compound plays a crucial role in the development of organic light-emitting diodes (OLEDs). It's used as an electron-donating unit in bipolar chromophores for OLEDs, influencing their photoluminescence and electrochemical properties (Zhao Sen et al., 2016).
  • It's also utilized in synthesizing alternating arylamino-functionalized copolymers, which have applications in creating organic–inorganic semiconductor composites with customizable emission colors (Kanelidis et al., 2011).

Medicinal Chemistry and Pharmacology

  • In the field of pharmacology, derivatives of 4-(9H-Carbazol-9-yl)aniline have been investigated for their antimicrobial activities. This includes the synthesis of new heterocyclic derivatives of 9H-carbazole, which are evaluated for potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Materials Science

  • In materials science, 4-(9H-Carbazol-9-yl)aniline is used in creating novel aromatic polyurethanes. These materials exhibit electrochromic properties, making them suitable for applications in smart windows and memory devices (Ji et al., 2016).
  • Another application is in the synthesis of liquid-crystalline copolymers, which are used for tuning emission colors in OLEDs. This demonstrates the versatility of 4-(9H-Carbazol-9-yl)aniline in developing advanced materials with specific optical properties (Kosaka, Kato, & Uryu, 1994).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

“4-(9H-Carbazol-9-yl)aniline” and its derivatives have shown potential in the field of optoelectronics, particularly in the development of OLEDs . Future research may focus on further improving the efficiency and durability of these devices .

properties

IUPAC Name

4-carbazol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVUXRBOPYDIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347398
Record name 4-(9H-Carbazol-9-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Carbazol-9-yl)aniline

CAS RN

52708-37-9
Record name N-(4-Aminophenyl)carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52708-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(9H-Carbazol-9-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9H-Carbazol-9-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-(9H-carbazol-9-yl)benzenamine (A) was prepared through the Ullmann Reaction following the procedures reported in the literature (Macromolecules 2004, 37, 5531-5537). A mixture of 4-iodobenzenamine (2.19 g, 10 mmol), copper (I) oxide (2.18 g, 20 mmol) and carbazole (3.35 g, 20 mmol) in 40 ml 1-phenoxybenzene was heated to 190° C. in an oil bath for 24 h under N2 atmosphere. The reaction mixture was cooled to room temperature and then filtered by fast silica gel column to remove excess copper complex and 1-phenoxybenzene. The filtrate was evaporated to dryness and passed through a silica gel column using hexane and ethyl acetate mixture (6:1) as eluent to give product, yielding 2.37 g (92%). 1H NMR (400 MHz, CDCl3): δ(ppm) 8.164-8.144 (d, J=8.0 Hz, 2H), 7.432-7.395 (t, J=8.0 Hz, 2H), 7.353-7.277 (m, 6H), 6.912-6.891 (d, J=7.6 Hz, 2H), 4.019 (w, 2H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Kundu, SP Anthony - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
Triphenyl amine based chemosensors, (2-(((2-(9H-carbazol-9-yl)phenyl)imino)methyl)-5-(diphenylamino)phenol (ortho-CPDP) and 2-(((4-(9H–carbazol-9-yl)phenyl)imino)methyl)-5-(…
Number of citations: 18 www.sciencedirect.com
Y Cao, B Zhang, X Tian, M Gu, Y Chen - Nanoscale, 2019 - pubs.rsc.org
It has long been recognized that a small switching bias window, which is defined as the difference between the switch-on and switch-off voltages (Δ|VON − VOFF|), and a high ON/OFF …
Number of citations: 39 pubs.rsc.org
S Koyuncu, C Zafer, FB Koyuncu… - Journal of Polymer …, 2009 - Wiley Online Library
We report here electrochemical synthesis of novel soluble donor–acceptor (D–A) polymer with suitably functionalized perylenetetracarboxylic diimide dye derivative covalently linked to …
Number of citations: 45 onlinelibrary.wiley.com
L Bian, D Yang, L Yin, J Zhang… - … Chemistry and Physics, 2013 - Wiley Online Library
A new alternating conjugated polymer (PTCDPP) of carbazole‐substituted triarylamine and diketopyrrolopyrrole is prepared and characterized in detail. The polymer exhibits two strong …
Number of citations: 16 onlinelibrary.wiley.com
Y Zhu, J Zhang, Z Chen, A Zhang, C Ma - Chinese Journal of Catalysis, 2016 - Elsevier
Three compounds with nitrocarbazole frameworks were synthesized and their electrochemical reversibility as organic electrocatalysts was studied by cyclic voltammetry. The …
Number of citations: 13 www.sciencedirect.com
A Şenocak, SO Tümay, İ Ömeroğlu, V Şanko - Journal of Electroanalytical …, 2022 - Elsevier
Adenine and guanine, whose current concentrations are considered an important parameter for the diagnosis of various diseases, also play a key role in the storage of genetic …
Number of citations: 21 www.sciencedirect.com
C Yang, W Cai, X Zhang, L Gao, Q Lu, Y Chen… - Dyes and …, 2019 - Elsevier
A multifunctional integrated platform based on conjugated oligomers containing novel triarylamine (TAA) and fluorene units with responding to voltage, light and explosives stimuli and …
Number of citations: 37 www.sciencedirect.com
Y Yu, X Luo, X Wang, Z Sun, C Song, J You - Analytical and bioanalytical …, 2018 - Springer
A novel high-performance liquid chromatography–fluorescence analysis in combination with in situ degradation–derivatization (ISD-D) technique was developed for simultaneous …
Number of citations: 7 link.springer.com
FB Koyuncu, S Koyuncu, E Ozdemir - Electrochimica Acta, 2010 - Elsevier
We report here the synthesis of a novel polymeric electrochromic material containing carbazole (Cbz)-donor and 1,8-napthalimide-acceptor as subunit. The band gap E g was …
Number of citations: 48 www.sciencedirect.com
YZ **e, GG Shan, P Li, ZY Zhou, ZM Su - Dyes and Pigments, 2013 - Elsevier
A series of novel Zn(II) Schiff base complexes with diphenylamino and carbazole groups that exhibited aggregation-induced emission enhancement were designed and synthesized. …
Number of citations: 64 www.sciencedirect.com

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